molecular formula C10H10ClNO B8592491 3-(3-Chloropropoxy)benzonitrile

3-(3-Chloropropoxy)benzonitrile

Cat. No.: B8592491
M. Wt: 195.64 g/mol
InChI Key: GIXDBNKGYVVAHG-UHFFFAOYSA-N
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Description

3-(3-Chloropropoxy)benzonitrile is an aromatic nitrile compound featuring a benzonitrile core substituted at the third position with a 3-chloropropoxy group. The molecular formula is inferred as C₁₀H₉ClN₂O₂ (based on structural analogs in and ), with a molecular weight of approximately 224.65 g/mol.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-(3-chloropropoxy)benzonitrile

InChI

InChI=1S/C10H10ClNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2

InChI Key

GIXDBNKGYVVAHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropoxy)benzonitrile typically involves the reaction of 3-chloropropanol with benzonitrile in the presence of a base. The reaction proceeds through the formation of an ether linkage between the 3-chloropropyl group and the benzonitrile moiety. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of new ethers, amines, or thioethers.

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-(3-Chloropropoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 3-(3-Chloropropoxy)benzonitrile and related compounds are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference ID
This compound 3-chloropropoxy, benzonitrile core ~224.65 Lipophilic, electron-withdrawing group -
2-(3-Aminophenoxy)benzonitrile (3C) 3-aminophenoxy, benzonitrile core 211.0 (M+1) High synthetic yield (86%), UV-active
Compound 5 () 3-chloro-5-propoxyphenyl, bipyridinyl Not reported SARS-CoV-2 Mpro inhibitor
Compound 26 () Cyclopropylmethoxy replaces propoxy in Cpd 5 Not reported Enhanced lipophilicity vs. Cpd 5
5FB () Trifluoromethyl, thiazolidinone Not reported Binds ARG 372 (H-bond), hydrophobic
3-(3-Chloro-5-methoxyphenoxy)benzonitrile Methoxy, chloro-phenoxy 259.688 Electron-donating (methoxy)
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile Nitro, methoxy, chloropropoxy ~296.70 (calculated) Strong electron-withdrawing (nitro)

Key Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity The 3-chloropropoxy group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methoxy in ). This property may improve membrane permeability in biological systems. Replacement of propoxy with cyclopropylmethoxy (as in Compound 26 vs. Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, which can stabilize negative charges and alter metabolic stability compared to the target compound.

Synthetic Yields and Purity Compounds like 2-(3-Aminophenoxy)benzonitrile (3C) achieve 86% yield via nucleophilic substitution (K₂CO₃, DMF), suggesting that similar conditions may apply to the target compound.

Biological Interactions

  • The trifluoromethyl group in 5FB () facilitates hydrogen bonding with ARG 372, a feature absent in the target compound. However, the chloro group in this compound may engage in hydrophobic interactions, akin to Compound 5’s activity against SARS-CoV-2 Mpro.

Spectroscopic Differentiation

  • Analogs with heterocyclic substituents (e.g., oxadiazolyl in ) exhibit distinct NMR profiles compared to the target compound, highlighting the role of functional groups in spectroscopic identification.

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